molecular formula C30H22Cl2N4O2S B11546203 ethyl 3'-(3-chlorophenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

ethyl 3'-(3-chlorophenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B11546203
M. Wt: 573.5 g/mol
InChI Key: KCZBZKIBXGSJAT-UHFFFAOYSA-N
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Description

Ethyl 3’-(3-chlorophenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3’-(3-chlorophenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

    Formation of the Phthalazine Core: This can be achieved through the condensation of hydrazine with phthalic anhydride under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the phthalazine derivative with thiosemicarbazide in the presence of an oxidizing agent.

    Spiro Linkage Formation: The spiro linkage is formed by cyclization reactions involving the appropriate phenyl and chlorophenyl derivatives.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3’-(3-chlorophenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3’-(3-chlorophenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Ethyl 3’-(3-chlorophenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can be compared with other spiro compounds, such as:

    Spiro[cyclohexane-1,2’-indole]: Known for its anti-inflammatory properties.

    Spiro[indoline-3,4’-piperidine]: Studied for its potential as an antidepressant.

    Spiro[isoquinoline-4,2’-oxirane]: Investigated for its anticancer activity.

Properties

Molecular Formula

C30H22Cl2N4O2S

Molecular Weight

573.5 g/mol

IUPAC Name

ethyl 4-(3-chlorophenyl)-4'-(4-chlorophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate

InChI

InChI=1S/C30H22Cl2N4O2S/c1-2-38-29(37)28-34-36(24-12-8-9-22(32)19-24)30(39-28)26-14-7-6-13-25(26)27(20-15-17-21(31)18-16-20)33-35(30)23-10-4-3-5-11-23/h3-19H,2H2,1H3

InChI Key

KCZBZKIBXGSJAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC(=CC=C6)Cl

Origin of Product

United States

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